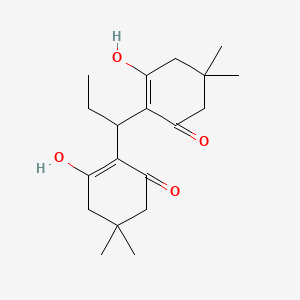![molecular formula C15H26N2O3 B14146338 (2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid CAS No. 958955-83-4](/img/structure/B14146338.png)
(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its unique structure, which includes a cyclohexenyl group, an ethylcarbamoylamino group, and a methylpentanoic acid moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid typically involves multiple steps, including the formation of the cyclohexenyl group, the attachment of the ethylcarbamoylamino group, and the incorporation of the methylpentanoic acid moiety. Common synthetic routes may include:
Formation of Cyclohexenyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Ethylcarbamoylamino Group: This step may involve the use of reagents such as ethyl isocyanate and appropriate catalysts.
Incorporation of Methylpentanoic Acid Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid may include other amino acids with modified side chains, such as:
- (2S)-2-[2-(cyclohexyl)ethylcarbamoylamino]-4-methylpentanoic acid
- (2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-ethylpentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
958955-83-4 |
|---|---|
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H26N2O3/c1-11(2)10-13(14(18)19)17-15(20)16-9-8-12-6-4-3-5-7-12/h6,11,13H,3-5,7-10H2,1-2H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1 |
InChI Key |
KILWAXQAVCYDBA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NCCC1=CCCCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NCCC1=CCCCC1 |
solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)

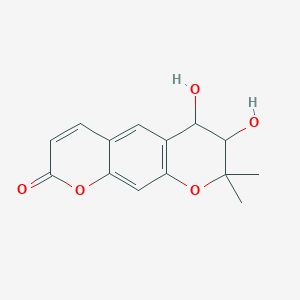
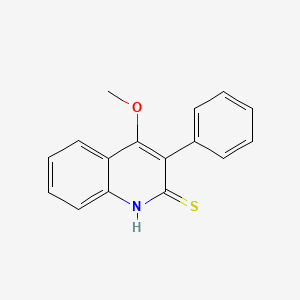
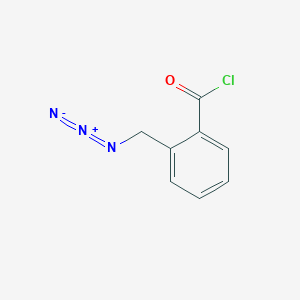

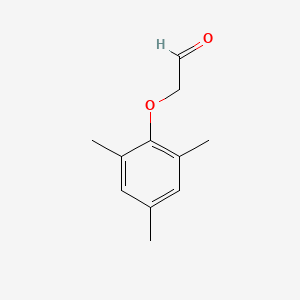
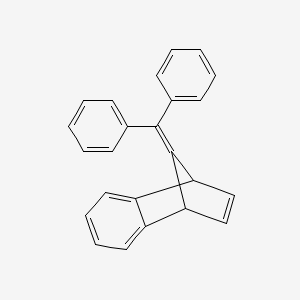
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
